![molecular formula C15H21N B2855048 N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine CAS No. 132365-02-7](/img/structure/B2855048.png)
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine
Overview
Description
“N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” is a chemical compound with the molecular formula C15H21N . It has an average mass of 215.334 Da and a monoisotopic mass of 215.167404 Da .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” consists of a benzyl group (C6H5CH2-) attached to a nitrogen atom, which is further connected to a but-3-en-1-yl group (C4H7-) .Physical And Chemical Properties Analysis
“N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine” has a predicted boiling point of 280.6±29.0 °C and a predicted density of 0.915±0.06 g/cm3 . Its pKa value is predicted to be 8.48±0.50 .Scientific Research Applications
Synthesis of Pyrroles and Dihydropyrroles
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine is potentially involved in the synthesis of pyrroles and dihydropyrroles through 1,3-dipolar cyclisations. The process is characterized by high regiospecificity and stereoselectivity, offering a versatile pathway for creating complex heterocyclic structures which are foundational in many pharmaceuticals and agrochemicals (Katritzky et al., 1991).
Asymmetric Synthesis of Amines
In the context of asymmetric synthesis, derivatives similar to N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine serve as intermediates for the creation of enantioenriched amines. These compounds are crucial for developing pharmaceuticals with specific activity profiles, showcasing the importance of such intermediates in medicinal chemistry (Ellman et al., 2002).
Catalytic Asymmetric Hydrogenation
The compound's derivatives are implicated in the catalytic asymmetric hydrogenation of functionalized alkenes, a critical step in synthesizing chiral pharmaceutical ingredients. This application highlights the compound's role in producing active pharmaceutical ingredients with desired chirality, impacting drug efficacy and safety (Imamoto et al., 2012).
Metal-Free Route to 2-Aminobenzoxazoles
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine may find applications in the metal-free synthesis of 2-aminobenzoxazoles, highlighting a sustainable approach to forming C-N bonds under mild conditions. This method emphasizes the environmental aspect of chemical synthesis, producing less hazardous byproducts and requiring milder reaction conditions (Lamani et al., 2011).
Palladium-Catalyzed Amination Reactions
The versatility of N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine extends to palladium-catalyzed amination reactions, where it acts as a ligand or intermediate in forming complex organic structures. Such reactions are pivotal in constructing N-aryl compounds, which are ubiquitous in pharmaceuticals and organic materials (Grasa et al., 2001).
properties
IUPAC Name |
N-benzyl-N-but-3-enylbut-3-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-3-5-12-16(13-6-4-2)14-15-10-8-7-9-11-15/h3-4,7-11H,1-2,5-6,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFNQQVWGHEPGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN(CCC=C)CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine |
Synthesis routes and methods
Procedure details
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